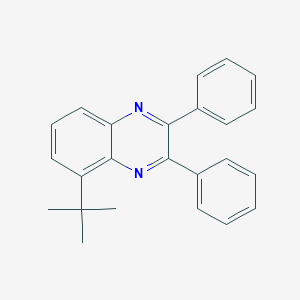

5-Tert-butyl-2,3-diphenylquinoxaline

Description

Properties

Molecular Formula |

C24H22N2 |

|---|---|

Molecular Weight |

338.4g/mol |

IUPAC Name |

5-tert-butyl-2,3-diphenylquinoxaline |

InChI |

InChI=1S/C24H22N2/c1-24(2,3)19-15-10-16-20-23(19)26-22(18-13-8-5-9-14-18)21(25-20)17-11-6-4-7-12-17/h4-16H,1-3H3 |

InChI Key |

HGYUNTMZXLLZIA-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=C2C(=CC=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

CC(C)(C)C1=C2C(=CC=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Quinoxaline derivatives, including 5-tert-butyl-2,3-diphenylquinoxaline, have demonstrated promising anticancer properties. Research indicates that these compounds can inhibit tumor growth through various mechanisms, such as inducing apoptosis and inhibiting key signaling pathways involved in cancer progression. For instance, a study highlighted that certain quinoxaline derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against human cancer cell lines like HCT-116 and MCF-7 . The specificity of these compounds for cancerous cells suggests their potential as targeted therapies.

Antimicrobial Properties

The antimicrobial efficacy of quinoxaline derivatives has been extensively studied. These compounds have shown activity against a range of pathogens, including bacteria and fungi. Notably, derivatives have been effective against multi-drug resistant strains, making them valuable in the fight against antibiotic resistance. In vitro studies have demonstrated that certain quinoxaline compounds can inhibit the growth of resistant bacterial strains.

Antileishmanial Activity

The potential of this compound as an antileishmanial agent has also been explored. A study investigated its effects on Leishmania amazonensis, revealing significant antiproliferative activity with low cytotoxicity towards mammalian cells. The compound induced morphological changes in the promastigotes, suggesting a multifactorial mechanism of action that disrupts mitochondrial function and cell integrity .

Synthetic Routes and Green Chemistry

The synthesis of quinoxaline derivatives has evolved significantly over the years, with a strong emphasis on developing environmentally friendly methods. Recent advancements include novel synthetic routes that minimize waste and enhance yield while maintaining biological activity. Researchers are focusing on green chemistry principles to create cost-effective and sustainable processes for synthesizing these compounds .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Case Study on Cancer Treatment : In xenograft models, this compound showed significant tumor growth inhibition rates up to 60% at doses of 20 mg/kg, highlighting its potential as an effective cancer therapeutic agent.

- Case Study on Infection Control : The compound demonstrated effective inhibition of growth in multi-drug resistant bacterial strains, indicating its applicability in treating infections that are difficult to manage with conventional antibiotics.

Material Science Applications

Beyond pharmacological uses, quinoxaline derivatives are being explored for their optoelectronic properties in material science. Research has indicated that compounds like this compound can serve as electron acceptors or donors in photovoltaic devices due to their favorable charge transfer characteristics. Theoretical studies using density functional theory have optimized molecular geometries and electronic properties for potential integration into solar cells .

Comparison with Similar Compounds

Table 1: Substituent Effects on Quantum Chemical Parameters

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Global Hardness (η) |

|---|---|---|---|---|

| 6,7-Difluoro-2,3-diphenylquinoxaline | −5.82 | −2.14 | 3.68 | 1.84 |

| 6-Nitro-2,3-diphenylquinoxaline | Not reported | Not reported | Not reported | Not reported |

| 5-Tert-butyl-2,3-diphenylquinoxaline (predicted) | Higher than 67D | Lower than 67D | Smaller ΔE | Lower η |

Table 2: Fluorescence and Application Comparison

| Compound | Emission Max (nm) | Quantum Yield (Φ) | Key Application |

|---|---|---|---|

| 6,7-Diamino macrocycle (5c) | 450–470 (blue) | 0.45–0.60 | pH-sensitive probes |

| 6,7-Difluoro-2,3-diphenylquinoxaline | Not reported | Not reported | Corrosion inhibition |

| This compound | Not reported | Not reported | Potential organic electronics |

Q & A

Q. Q1. What are the optimal synthetic routes for 5-Tert-butyl-2,3-diphenylquinoxaline, and how do reaction conditions influence yield?

Methodological Answer : The synthesis of quinoxaline derivatives typically involves condensation of o-phenylenediamine with α-diketones (e.g., benzil) under reflux in a polar solvent like ethanol . For This compound , introducing the tert-butyl group requires pre-functionalization of the diketone precursor or post-synthetic modification. Key variables include:

- Temperature : Elevated temperatures (70–90°C) improve reaction kinetics but may degrade sensitive substituents.

- Catalyst : Acidic conditions (e.g., acetic acid) or Lewis acids (e.g., ZnCl₂) can accelerate cyclization.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended for isolating the tert-butyl-substituted product .

Q. Q2. How can spectroscopic and crystallographic methods resolve structural ambiguities in substituted quinoxalines?

Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substituent positions. For example, tert-butyl protons appear as a singlet at δ ~1.3 ppm, while aromatic protons show splitting patterns dependent on substitution .

- XRD : Single-crystal X-ray diffraction (as in CCDC 1983315) provides definitive bond lengths and angles, critical for confirming steric effects of the tert-butyl group .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing isomeric byproducts .

Advanced Research Questions

Q. Q3. How does the tert-butyl group influence the photophysical properties of this compound in optoelectronic applications?

Methodological Answer : The tert-butyl group enhances solubility in non-polar solvents and reduces aggregation-induced quenching in OLEDs or photovoltaic devices. Experimental design considerations:

- UV-Vis/PL Spectroscopy : Compare extinction coefficients and emission maxima with non-substituted analogs (e.g., 2,3-diphenylquinoxaline).

- Computational Modeling : DFT calculations (e.g., Gaussian 09) assess HOMO-LUMO gaps and electron density distribution, linking steric bulk to charge transport properties .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability for device fabrication .

Q. Q4. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer : The tert-butyl group sterically hinders electrophilic substitution but facilitates radical or nucleophilic pathways. Methodological approaches:

- Kinetic Studies : Monitor reaction progress via HPLC under varying conditions (e.g., Pd-catalyzed Suzuki coupling).

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reactants to trace regioselectivity.

- In Situ Spectroscopy : IR or Raman spectroscopy identifies intermediate species during catalysis .

Q. Q5. How can computational frameworks predict the supramolecular assembly of this compound in crystal engineering?

Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict packing motifs using software like GROMACS, accounting for van der Waals interactions from the tert-butyl group.

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H···π interactions) using CrystalExplorer .

- Synchrotron XRD : High-resolution data refine electron density maps for steric distortion analysis .

Data Contradiction and Validation

Q. Q6. How should researchers address discrepancies in reported solubility parameters for this compound?

Methodological Answer :

- Reproducibility Tests : Repeat solubility assays in standardized solvents (e.g., DMSO, THF) under controlled humidity/temperature.

- Hansen Solubility Parameters (HSP) : Use HSPiP software to correlate experimental solubility with polarity, hydrogen bonding, and dispersion forces.

- Peer-Data Cross-Validation : Compare results with structurally similar compounds (e.g., tert-butyl-substituted aromatics) from databases like PubChem .

Q. Q7. What strategies resolve conflicting claims about the compound’s catalytic activity in oxidation reactions?

Methodological Answer :

- Controlled Reactor Systems : Eliminate trace metal contaminants using chelating agents (e.g., EDTA).

- Isolation of Active Species : Use EPR spectroscopy to detect radical intermediates or metal-ligand complexes.

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps .

Integration with Theoretical Frameworks

Q. Q8. How can researchers link the electronic properties of this compound to charge-transfer theories?

Methodological Answer :

- Marcus Theory : Calculate electron-transfer rates using reorganization energy (λ) derived from cyclic voltammetry.

- DFT-CI Hybrid Methods : Combine density functional theory with configuration interaction to model excited-state behavior .

- Comparative Studies : Benchmark against known charge-transfer complexes (e.g., TCNQ derivatives) .

Q. Q9. What conceptual models explain the compound’s behavior in heterogeneous catalysis systems?

Methodological Answer :

- Langmuir-Hinshelwood Kinetics : Model surface adsorption/desorption equilibria using BET surface area measurements.

- Operando Spectroscopy : Pair XRD or XPS with reaction monitoring to correlate structural changes with activity .

- Microkinetic Modeling : Use software like COMSOL to simulate diffusion-limited processes in porous catalysts .

Methodological Innovation

Q. Q10. How can advanced separation technologies purify this compound from complex reaction mixtures?

Methodological Answer :

- Membrane Chromatography : Utilize ceramic membranes with tailored pore sizes for high-throughput separation .

- Supercritical Fluid Extraction (SFE) : CO₂-based SFE minimizes solvent waste and preserves thermally labile groups.

- Crystallization Optimization : Use Ostwald ripening studies to refine crystal size distribution and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.